An In-depth Technical Guide to 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
An In-depth Technical Guide to 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes information on its fundamental properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential biological activities by drawing parallels with structurally related molecules. Furthermore, standard analytical methodologies for its characterization and quality control are outlined. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in their scientific endeavors.
Introduction
4-Bromo-N-cyclopropyl-2-ethoxybenzamide (CAS No. 1262011-20-0) is a chemical entity belonging to the benzamide class of compounds.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The unique combination of a bromine atom, a cyclopropylamide group, and an ethoxy substituent on the benzene ring suggests that this molecule may possess interesting pharmacological properties. The bromine atom can modulate the electronic and lipophilic character of the molecule, potentially influencing its binding to biological targets. The N-cyclopropyl group is a common feature in bioactive compounds, often contributing to enhanced metabolic stability and target affinity. The 2-ethoxy group can impact the compound's conformation and hydrogen bonding capabilities.
This guide will delve into the known chemical and physical properties of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide, propose a logical and experimentally sound synthetic pathway, discuss its potential biological relevance based on structure-activity relationships (SAR) of analogous compounds, and provide a framework for its analytical characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1262011-20-0 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |
| Molecular Weight | 284.15 g/mol | [1] |
| IUPAC Name | 4-bromo-N-cyclopropyl-2-ethoxybenzamide | Inferred |
| Canonical SMILES | CCOC1=C(C=C(Br)C=C1)C(=O)NC2CC2 | Inferred |
| Physical Appearance | Solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents such as DMSO and ethanol (predicted) | Inferred |
Synthesis of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
While a specific, published synthesis for 4-Bromo-N-cyclopropyl-2-ethoxybenzamide has not been identified in the scientific literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from the commercially available precursor, 4-bromo-2-ethoxybenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride
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To a solution of 4-bromo-2-ethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromo-2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Causality behind experimental choices: The conversion of the carboxylic acid to an acyl chloride is a standard method to activate the carbonyl group for nucleophilic attack by the amine in the subsequent step. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate.
Step 2: Synthesis of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
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Dissolve the crude 4-bromo-2-ethoxybenzoyl chloride (1.0 eq) in an anhydrous solvent like DCM.
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Cool the solution to 0 °C and add a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in DCM dropwise.
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
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Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N-cyclopropyl-2-ethoxybenzamide.
Causality behind experimental choices: The amidation reaction is a nucleophilic acyl substitution where the cyclopropylamine attacks the activated carbonyl of the acyl chloride. The base is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile. A standard aqueous workup is employed to remove water-soluble byproducts and unreacted starting materials. Column chromatography is a standard technique for the purification of organic compounds.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 4-Bromo-N-cyclopropyl-2-ethoxybenzamide, the structural motifs present in the molecule are found in compounds with a variety of pharmacological effects. This section will explore potential, though unproven, areas of biological relevance based on the analysis of structurally similar compounds.
Insights from 2-Ethoxybenzamide Derivatives
Derivatives of 2-ethoxybenzamide have been investigated for several therapeutic applications. For example, some 2-ethoxybenzamide derivatives have been explored as anti-inflammatory and analgesic agents.[2] Additionally, certain 2-aminobenzamide derivatives, which share the core benzamide structure, have demonstrated antimicrobial activity.[3] The presence of the 2-ethoxy group can influence the molecule's interaction with biological targets and its pharmacokinetic properties.
Insights from N-Cyclopropylbenzamide Derivatives
The N-cyclopropylamide moiety is a key feature in many biologically active molecules. For instance, N-cyclopropylmethyl-containing compounds have been studied as potent and selective kappa opioid receptor agonists.[4][5] This suggests that the cyclopropyl group can play a crucial role in receptor binding and selectivity.
Potential as Enzyme Inhibitors
Substituted benzamides are known to act as inhibitors of various enzymes. For example, some 2-methoxybenzamide derivatives, structurally similar to the 2-ethoxy counterpart, have been identified as inhibitors of the hedgehog signaling pathway, which is implicated in certain cancers.[6][7] The specific substitution pattern on the phenyl ring is critical for the inhibitory activity and selectivity.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized mechanism of action for 4-Bromo-N-cyclopropyl-2-ethoxybenzamide.
It is important to emphasize that these are hypothetical applications based on the analysis of related compounds. Rigorous biological testing is required to determine the actual pharmacological profile of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide.
Analytical Characterization
The identity, purity, and stability of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide should be confirmed using a combination of standard analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethoxy group, and the cyclopropyl protons, with specific chemical shifts and coupling patterns.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Data Presentation: Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, OCH₂CH₃, NH, and cyclopropyl protons with appropriate chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including aromatic, carbonyl, aliphatic, and cyclopropyl carbons. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₁₂H₁₄BrNO₂, showing the characteristic isotopic pattern for a bromine-containing compound. |
| HPLC | A single major peak with a purity of >95% under optimized conditions. |
Conclusion
4-Bromo-N-cyclopropyl-2-ethoxybenzamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data on this compound is scarce, this guide has provided a comprehensive framework for its synthesis, potential biological applications, and analytical characterization based on established scientific principles and data from structurally related compounds. The proposed synthetic route is robust and should be readily achievable in a standard organic chemistry laboratory. The exploration of its potential biological activities provides a starting point for future screening and development efforts. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.
References
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Angene. (n.d.). Benzamide, 4-bromo-N-cyclopropyl-2-ethoxy-. Retrieved from [Link]
- Gao, Y., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 8(3), 1337-1346.
- Kong, L., et al. (2021). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(15), 11379-11393.
- Mohareb, R. M., & Mohamed, A. M. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(11), 1509.
- Tang, S., et al. (2021). Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. ACS Chemical Neuroscience, 12(17), 3249-3260.
- Yadav, G., et al. (2012). Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4673-4677.
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
